

# The Dual Function of Cytosolic Aconitase (ACO1): An In-Depth Technical Guide

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## Compound of Interest

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## Abstract

Cytosolic Aconitase (**ACO1**), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein that plays a pivotal role in cellular homeostasis. It functions as both an active enzyme in the cytosol and as a key post-transcriptional regulator of iron metabolism. This remarkable duality is governed by the assembly and disassembly of a cubane iron-sulfur [4Fe-4S] cluster within its active site. When cellular iron levels are replete, **ACO1** functions as an aconitase, catalyzing the isomerization of citrate to isocitrate. Conversely, under conditions of iron scarcity, the protein exists as an apoprotein, IRP1, which binds to specific stem-loop structures in messenger RNAs (mRNAs) known as iron-responsive elements (IREs). This binding modulates the translation and stability of key proteins involved in iron uptake, storage, and utilization, thereby maintaining cellular iron balance. This technical guide provides a comprehensive overview of the core functions of **ACO1**/IRP1, detailed experimental protocols for its characterization, and a summary of key quantitative data.

## The Bifunctional Nature of ACO1/IRP1

Cytosolic aconitase (**ACO1**) exhibits two mutually exclusive functions determined by the cellular iron status.<sup>[1][2]</sup>

- **Enzymatic Function (Aconitase):** In iron-replete cells, **ACO1** assembles a [4Fe-4S] cluster and functions as an active aconitase (EC 4.2.1.3).<sup>[3][4]</sup> In this role, it catalyzes the

stereospecific isomerization of citrate to isocitrate via a cis-aconitate intermediate, a reaction analogous to its mitochondrial counterpart in the Krebs cycle.[3][5]

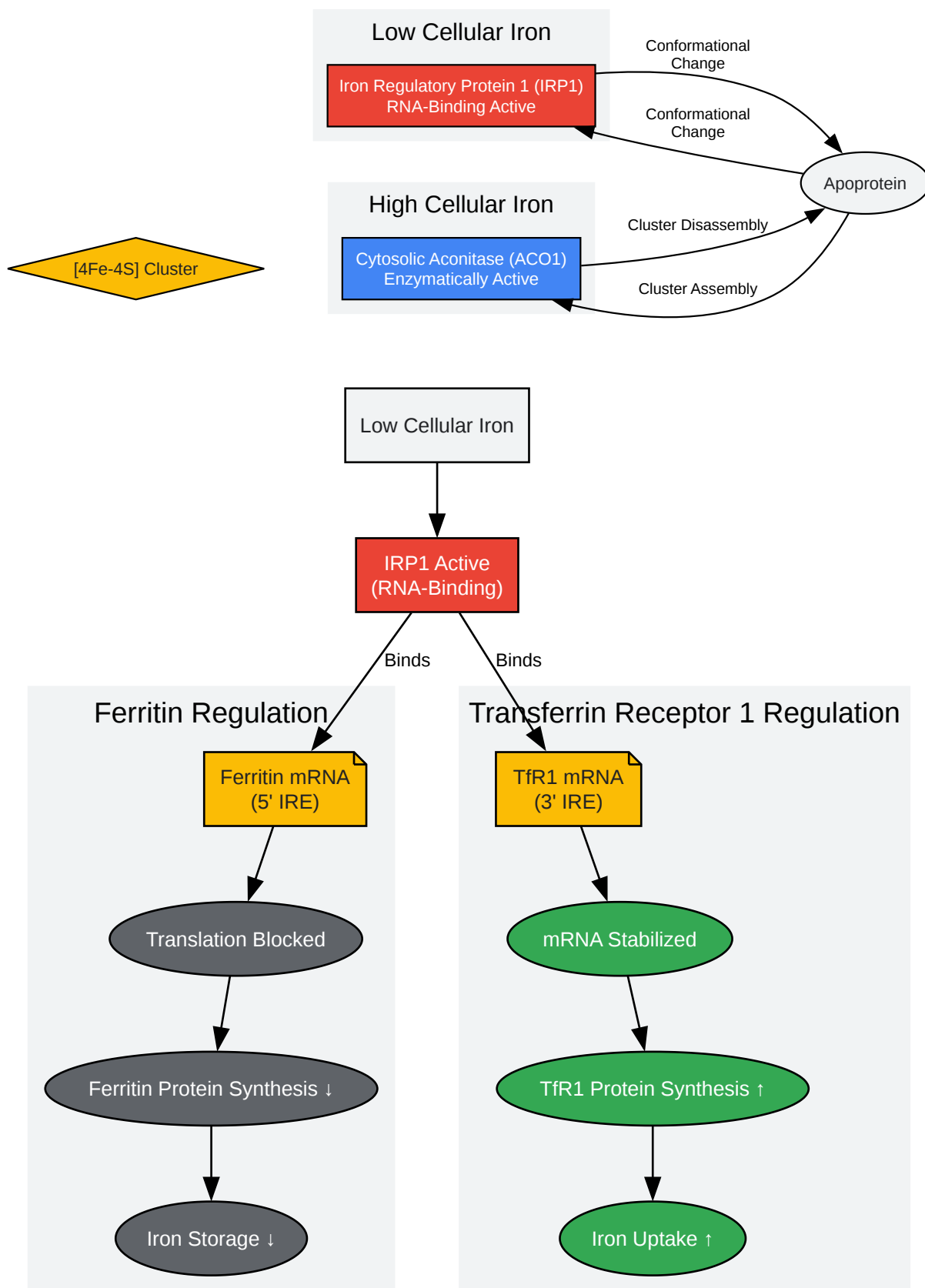
- **Regulatory Function (IRP1):** In iron-depleted cells, the [4Fe-4S] cluster is lost, and the protein adopts a conformation known as Iron Regulatory Protein 1 (IRP1).[2][4] This apoprotein form functions as an RNA-binding protein. IRP1 binds with high affinity to iron-responsive elements (IREs), which are conserved stem-loop structures located in the untranslated regions (UTRs) of specific mRNAs.[5]

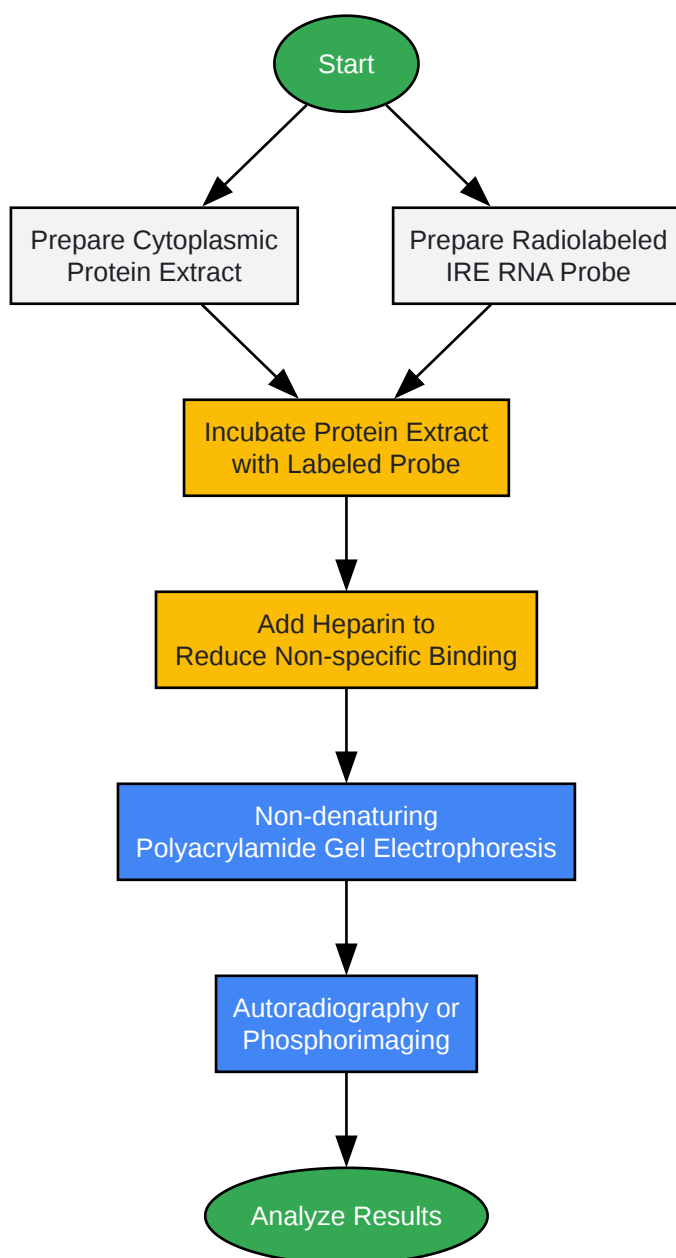
## The Iron-Sulfur Cluster Switch: A Molecular Rheostat

The transition between the enzymatic and regulatory functions of **ACO1** is governed by the presence or absence of a [4Fe-4S] cluster. This "iron-sulfur switch" is a highly sensitive mechanism that allows the cell to respond to fluctuations in the labile iron pool (LIP), the cell's accessible and readily available iron source.

- **High Iron State:** When the cellular labile iron pool is high (typically in the micromolar range), the [4Fe-4S] cluster is assembled within the **ACO1** protein. This holoenzyme form is enzymatically active as an aconitase and has no IRE-binding activity.[2]
- **Low Iron State:** When the labile iron pool is low, the [4Fe-4S] cluster is disassembled. The resulting apoprotein, IRP1, undergoes a conformational change that exposes its RNA-binding site, allowing it to bind to IREs.[2][3]

This switch is also sensitive to other cellular signals, including oxidative stress (e.g., hydrogen peroxide and nitric oxide), which can promote the disassembly of the iron-sulfur cluster and activate IRP1's IRE-binding function.





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